9-(Benzyloxy)nonanal
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Description
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis of Structures of (Acyloxy)boranes : 9-Borabicyclo[3.3.1]nonane (9-BBNH) reacts with monocarboxylic acids to afford 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, demonstrating the compound's versatility in synthesizing complex chemical structures (Lang, Nöth, & Schmidt, 1995).
- Structural Studies in Organic Chemistry : Studies on 9-oxa-1-azabicyclo[4.2.1]nonanes show the compound's relevance in understanding molecular structures and stereoisomers in organic chemistry (Pádár et al., 2006).
Chemical Reactions and Mechanisms
- Aerobic Oxidative Synthesis : 9-Azabicyclo[3.3.1]nonan-N-oxyl (ABNO) catalyzed synthesis involving aldehydes shows the role of 9-(Benzyloxy)nonanal in facilitating specific chemical reactions (Ma et al., 2017).
- Antimicrobial Studies : Novel oxime ethers of aza/diazabicycles, including derivatives of this compound, have been synthesized and evaluated for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Parthiban et al., 2009).
Material Science and Electrochemistry
- Copolymer Formation : Studies on copolymer formation involving 9-(2-(benzyloxy)ethyl)-9H-carbazole highlight the compound's role in advanced material science and electrochemistry (Ates, Uludağ, & Karazehir, 2012).
Medicinal Chemistry and Drug Development
- Herbicidal Activity : Research into aryl-formyl piperidinone derivatives, related to this compound, demonstrates its potential application in the development of new herbicides (Fu et al., 2021).
Photochemistry
- Photochemistry of Anthraquinones : Investigations into the photochemistry of 9,10-anthraquinones with benzyloxy substituents, closely related to this compound, reveal insights into photoredox behavior and reaction pathways in photochemistry (Sarma & Jones, 2010).
Properties
IUPAC Name |
9-phenylmethoxynonanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c17-13-9-4-2-1-3-5-10-14-18-15-16-11-7-6-8-12-16/h6-8,11-13H,1-5,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDFLUBJPHXSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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